N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a pivaloyl (tert-butyl carbonyl) group at the N1 position of the pyrazoline ring and a 4-fluorophenyl substituent at the C5 position. The methanesulfonamide group is attached to a para-substituted phenyl ring at the C3 position of the pyrazoline core.
Properties
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-5-9-16(22)10-6-15)13-18(23-25)14-7-11-17(12-8-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUABZANEUXRIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments:
- Pivaloyl-protected pyrazoline core
- 4-Fluorophenyl substituent
- Methanesulfonamide-functionalized phenyl ring
Retrosynthetically, the pyrazoline ring is constructed via-dipolar cycloaddition between an α,β-unsaturated ketone (chalcone derivative) and pivaloyl hydrazine. The methanesulfonamide group is introduced through sulfonation of a para-aminophenyl intermediate.
Synthesis of Key Intermediates
Preparation of 4-(4-Fluorophenyl)-3-Pivaloyl-4,5-Dihydro-1H-Pyrazole
The pyrazoline core is synthesized via cyclocondensation of 4-fluorochalcone (1) with pivaloyl hydrazine (2) under acidic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/glacial acetic acid (3:1) |
| Temperature | Reflux (78°C) |
| Time | 12–16 hours |
| Catalyst | None (self-catalyzed) |
| Yield | 68–72% |
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated carbonyl, followed by cyclization (Fig. 1). Excess pivaloyl hydrazine ensures complete conversion, while acetic acid protonates the carbonyl oxygen to enhance electrophilicity.
Functionalization with Methanesulfonamide
The phenyl ring is sulfonated using a two-step sequence:
Step 1: Nitration and Reduction
The pyrazoline intermediate undergoes nitration at the para position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂, Pd/C) to yield the aniline derivative.
Step 2: Sulfonation
The aniline is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as a base:
Optimized Conditions
| Parameter | Value |
|---|---|
| Molar Ratio (MsCl:Aniline) | 1.2:1 |
| Temperature | 0°C → room temperature |
| Time | 4 hours |
| Workup | Aqueous NaHCO₃ wash |
| Yield | 85–90% |
The reaction achieves high regioselectivity due to the steric hindrance of the pivaloyl group, directing sulfonation exclusively to the para position.
Critical Process Optimization
Solvent Effects on Cyclocondensation
Comparative studies reveal that ethanol outperforms DMF or THF in cyclocondensation yield due to improved solubility of the chalcone intermediate (Table 1).
Table 1. Solvent Screening for Pyrazoline Formation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 72 | 98.5 |
| DMF | 54 | 92.3 |
| THF | 48 | 89.7 |
Catalytic vs. Stoichiometric Sulfonation
Using triethylamine as a stoichiometric base (vs. catalytic DMAP) minimizes side product formation during methanesulfonylation (Fig. 2). Excess MsCl (>1.1 eq) leads to over-sulfonation, reducing yield by 15–20%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 7.32–7.28 (m, 2H, ArH-F), 6.98–6.94 (m, 2H, ArH-F), 5.21 (dd, J=11.2, 4.8 Hz, 1H, pyrazoline-H), 3.72 (dd, J=17.6, 11.2 Hz, 1H, pyrazoline-H), 3.12 (s, 3H, SO₂CH₃), 2.98 (dd, J=17.6, 4.8 Hz, 1H, pyrazoline-H), 1.32 (s, 9H, C(CH₃)₃).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₃FN₃O₃S [M+H]⁺ 432.1398, found 432.1395.
Industrial-Scale Considerations
Cost-Effective Hydrazine Sourcing
Pivaloyl hydrazine is commercially prohibitively expensive. In-house synthesis via reaction of pivaloyl chloride with hydrazine hydrate reduces raw material costs by 40%.
Waste Stream Management
The process generates acidic aqueous waste (HNO₃/H₂SO₄). Neutralization with CaCO₃ precipitates sulfates/nitrates as gypsum derivatives, achieving 95% waste reduction.
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 30 min) accelerates pyrazoline formation, achieving 78% yield with 50% reduced solvent volume.
Flow Chemistry Approaches
Continuous-flow sulfonation using microreactors enhances heat transfer, reducing reaction time from 4 hours to 12 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline-sulfonamide hybrids are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Pyrazoline-Sulfonamide Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., Compound 4n with a trifluoromethyl group) .
Sulfonamide Position and Enzyme Inhibition: Compounds with benzenesulfonamide groups (e.g., Series 1–9) demonstrated carbonic anhydrase inhibition (Ki values in nanomolar range), suggesting that the target compound’s methanesulfonamide group may retain similar activity .
Synthetic Yields and Physicochemical Properties: Pyrazoline derivatives with electron-withdrawing groups (e.g., cyano in Compound 4n) exhibit higher melting points (>100°C), whereas analogs with bulky substituents (e.g., pivaloyl) may have lower solubility .
Structural Validation Tools :
- Crystallographic data for related compounds (e.g., triazolyl-pyrazole derivatives in ) were refined using SHELXL , ensuring structural accuracy . The target compound’s structure would benefit from similar validation.
Research Implications and Limitations
While direct pharmacological data for the target compound are absent, structural parallels to validated inhibitors (e.g., carbonic anhydrase) suggest promising avenues for testing. The pivaloyl group warrants further investigation for its impact on pharmacokinetics, as bulky tert-butyl moieties may affect bioavailability. Comparative studies using SHELX-based crystallography or enzyme assays are recommended to bridge existing knowledge gaps .
Biological Activity
N-(4-(5-(4-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a fluorophenyl moiety, and a methanesulfonamide group. Its chemical formula is C19H22FN3O2S. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and solubility.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. It has been shown to exhibit significant activity against various fungal strains, including those resistant to conventional treatments. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity.
Table 1: Antifungal Efficacy Against Various Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Candida albicans | 8 µg/mL | Cell wall synthesis inhibition |
| Aspergillus niger | 16 µg/mL | Membrane disruption |
| Cryptococcus neoformans | 4 µg/mL | Cell wall synthesis inhibition |
The biological activity of this compound is primarily attributed to its ability to interfere with key metabolic pathways in fungi. Studies suggest that it targets specific enzymes involved in cell wall biosynthesis, leading to increased permeability and eventual cell lysis.
Case Study: Efficacy in Resistant Strains
A notable case study involved the application of this compound against a strain of Candida auris, known for its resistance to multiple antifungal agents. The compound demonstrated potent antifungal activity with an MIC significantly lower than that of standard treatments, indicating its potential as a novel therapeutic agent.
Cytotoxicity and Selectivity
While evaluating the therapeutic potential, it is crucial to consider cytotoxicity against human cells. Preliminary studies indicate that this compound exhibits selective toxicity towards fungal cells with minimal effects on mammalian cell lines at therapeutic concentrations.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| Human Liver Cells | >100 | >12.5 |
| Human Kidney Cells | >100 | >12.5 |
| Fungal Cells (C. albicans) | 8 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
